

physical and chemical properties of 4-(3-Nitrophenyl)pyridine

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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)pyridine

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An In-depth Technical Guide to 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of **4-(3-Nitrophenyl)pyridine**, a key heterocyclic building block in modern chemical research. The document delineates its fundamental physicochemical properties, explores robust synthetic methodologies with mechanistic insights, and details its characteristic chemical reactivity. Furthermore, it covers essential spectroscopic analysis for compound verification, highlights its applications in drug discovery and materials science, and provides stringent safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile compound.

Physicochemical Properties

4-(3-Nitrophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a nitrophenyl moiety. This structure imparts a specific set of physical and chemical characteristics crucial for its application and handling. The electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring significantly influences its reactivity and properties.

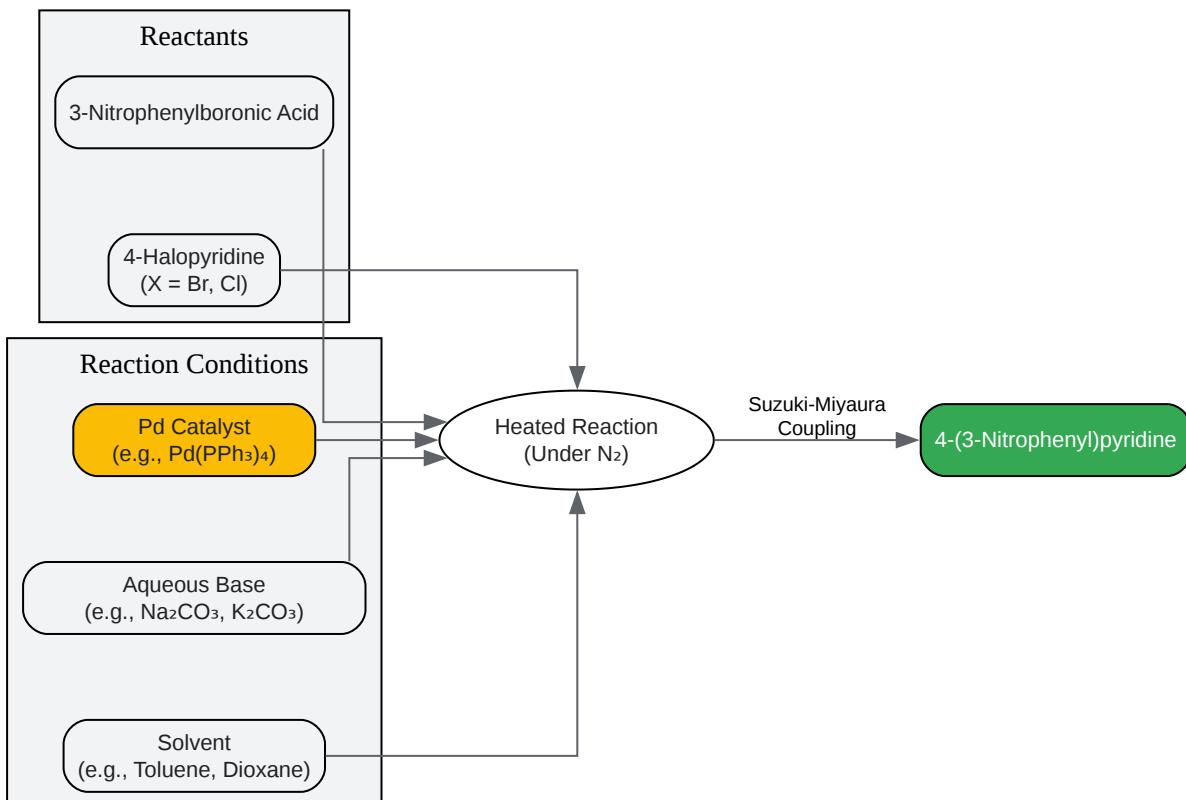
Quantitative data for **4-(3-Nitrophenyl)pyridine** (CAS No. 4282-48-8) is summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	200.19 g/mol	[2] [3] [4]
Melting Point	109-110 °C	[4]
Boiling Point (Predicted)	349.5 ± 25.0 °C at 760 mmHg	[3] [4]
Density (Predicted)	1.252 ± 0.06 g/cm ³	[3] [4]
pKa (Predicted)	4.95 ± 0.10	[1] [4]
InChIKey	AFVBDOPDKXFXTN-UHFFFAOYSA-N	[1] [2] [5]
Canonical SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NC=C2	[1] [2] [3]
Topological Polar Surface Area	58.7 Å ²	[1] [2]
Hydrogen Bond Acceptor Count	3	[1] [3]

Synthesis and Mechanistic Insights

The construction of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing **4-(3-Nitrophenyl)pyridine**. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation.

Causality of Method Selection: The Suzuki coupling is preferred due to its high functional group tolerance (compatible with the nitro group and the pyridine nitrogen), generally high yields, and the commercial availability of the necessary precursors: a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and 3-nitrophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which facilitates the transmetalation and reductive elimination steps that form the critical biaryl bond.



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Caption: Suzuki-Miyaura synthesis of **4-(3-Nitrophenyl)pyridine**.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating steps for setup, monitoring, and purification to ensure product integrity.

- **Inert Atmosphere Setup:** To an oven-dried Schlenk flask, add 3-nitrophenylboronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.).

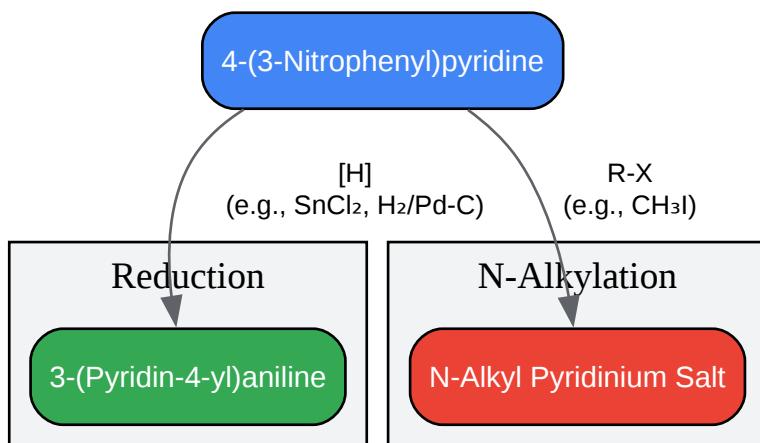
- Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by a degassed 2M aqueous solution of sodium carbonate (Na_2CO_3 , 3.0 eq.).
- Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-12 hours).
- Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **4-(3-Nitrophenyl)pyridine**.
- Verification: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization

The chemical behavior of **4-(3-Nitrophenyl)pyridine** is dictated by its three primary functional components: the nitro group, the phenyl ring, and the pyridine ring.

- Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 3-(pyridin-4-yl)aniline. This is a foundational transformation in medicinal chemistry, as the resulting amino group serves as a versatile handle for subsequent amide bond formation, sulfonylation, or diazotization reactions. Common reducing agents include SnCl_2/HCl , H_2 with a Palladium catalyst (Pd/C), or sodium dithionite.
- Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic (predicted $\text{pK}_a \approx 4.95$) and can be protonated or alkylated to form pyridinium salts.^{[1][4]} It also functions as a ligand, capable of coordinating with various metal centers.
- Electrophilic Aromatic Substitution: Both rings are deactivated towards electrophilic substitution. The pyridine ring is inherently electron-deficient, and the phenyl ring is strongly

deactivated by the meta-directing nitro group.



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Caption: Key reactivity pathways of **4-(3-Nitrophenyl)pyridine**.

Spectroscopic Analysis

Characterization of **4-(3-Nitrophenyl)pyridine** relies on standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum will show complex signals in the aromatic region (typically 7.0-9.0 ppm). The pyridine protons will appear as distinct doublets or multiplets, often at a lower field due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also present as a set of multiplets, with their chemical shifts influenced by the nitro group.
- ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 unique carbon atoms in the molecule. Carbons attached to the nitro group and those adjacent to the pyridine nitrogen will be shifted downfield.
- IR Spectroscopy: The infrared spectrum will show characteristic strong absorption bands for the N-O stretching of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). C=N and C=C stretching vibrations from the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

- Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M^+) peak corresponding to the molecular weight of the compound ($m/z = 200.19$).[\[1\]](#)[\[5\]](#)

Applications in Research and Development

4-(3-Nitrophenyl)pyridine is not typically an end-product but rather a valuable intermediate and structural motif in several areas:

- Medicinal Chemistry: As a precursor to 3-(pyridin-4-yl)aniline and its derivatives, this compound is a building block for synthesizing kinase inhibitors, receptor antagonists, and other pharmacologically active agents. The pyridine moiety often serves to improve solubility or to act as a hydrogen bond acceptor, interacting with biological targets.
- Materials Science: The rigid, conjugated biaryl structure makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The pyridine nitrogen provides a coordination site for building larger supramolecular structures.
- Chemical Synthesis: It serves as a starting material for a wide range of more complex substituted pyridines, which are themselves important in agrochemicals and pharmaceuticals.[\[6\]](#)

Safety, Handling, and Storage

While a specific safety data sheet for **4-(3-Nitrophenyl)pyridine** is not widely available, precautions should be based on the hazards of related aromatic nitro compounds and pyridines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[9\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[8\]](#)[\[10\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[8\]](#) Keep away from strong oxidizing agents, strong acids, and strong bases.[\[7\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of **4-(3-Nitrophenyl)pyridine**, equipping researchers with the technical knowledge to synthesize, handle, and utilize this compound effectively in their scientific endeavors.

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